Aqueous Solubility and Lipophilicity Profile vs. Free Acid and Methyl Ester Analogs
The ammonium salt provides a markedly different solubility profile compared to the corresponding free acid. The calculated logP for the ammonium salt is 1.54, while the logD at pH 7.4 drops to -0.99, indicating predominant ionization and increased aqueous solubility at physiological pH . In contrast, the free acid (not measured here but generally more lipophilic) would be expected to have a higher logD at pH 7.4, and the methyl ester analog would be significantly more lipophilic with a much higher logP, limiting its utility in aqueous biological assays without co-solvents.
| Evidence Dimension | Calculated lipophilicity (LogP) and pH-dependent distribution coefficient (LogD) |
|---|---|
| Target Compound Data | LogP = 1.54; LogD (pH 7.4) = -0.99 |
| Comparator Or Baseline | Comparator: (2Z)-3-(propylsulfanyl)prop-2-enoic acid (free acid) – no quantitative data from same source; class-level inference of higher LogD at pH 7.4 due to lack of permanent charge. |
| Quantified Difference | LogD shift of >2 log units at physiological pH relative to predicted neutral free acid (qualitative estimate based on ionization state) |
| Conditions | In silico prediction using JChem (ChemBase platform) |
Why This Matters
For procurement decisions in drug discovery or chemical biology, aqueous solubility at physiological pH is a critical differentiator; the ammonium salt form provides a ready-to-use, water-soluble format that avoids the need for salt conversion or co-solvent addition, saving processing time and reducing vehicle variability.
- [1] ChemBase. Ammonium (2Z)-3-(propylsulfanyl)prop-2-enoate (CBID:122871). http://www.chembase.cn/molecule-122871.html (accessed 2026-04-26). View Source
